1,3-dimethyl-7-(thiophen-2-yl)-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
1,3-dimethyl-7-(thiophen-2-yl)-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a trifluoromethyl group, and an imidazo[1,2-g]purine core
Preparation Methods
The synthesis of 1,3-dimethyl-7-(thiophen-2-yl)-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the imidazo[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.
Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1,3-dimethyl-7-(thiophen-2-yl)-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-dimethyl-7-(thiophen-2-yl)-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(thiophen-2-yl)-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar compounds to 1,3-dimethyl-7-(thiophen-2-yl)-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione include other imidazo[1,2-g]purine derivatives and thiophene-containing molecules. These compounds may share some chemical properties but differ in their specific functional groups and overall structure, leading to unique reactivity and applications. The uniqueness of 1,3-dimethyl-7-(thiophen-2-yl)-8-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione lies in its combination of a trifluoromethyl group and a thiophene ring, which can impart distinct electronic and steric properties.
Properties
Molecular Formula |
C20H14F3N5O2S |
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Molecular Weight |
445.4 g/mol |
IUPAC Name |
2,4-dimethyl-7-thiophen-2-yl-6-[3-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H14F3N5O2S/c1-25-16-15(17(29)26(2)19(25)30)27-10-13(14-7-4-8-31-14)28(18(27)24-16)12-6-3-5-11(9-12)20(21,22)23/h3-10H,1-2H3 |
InChI Key |
JWBFZGXQXXERIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CS5 |
Origin of Product |
United States |
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